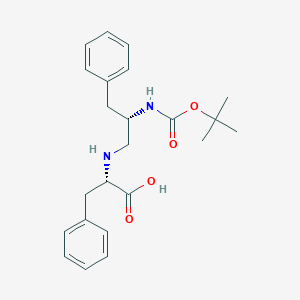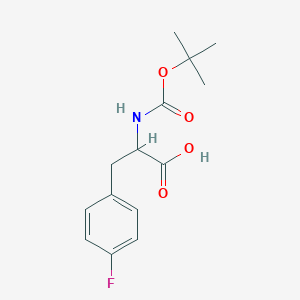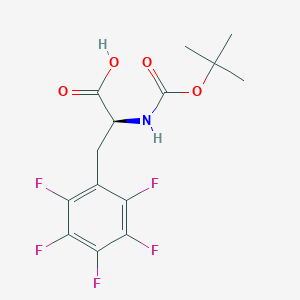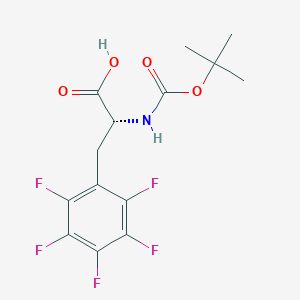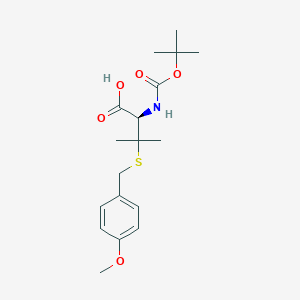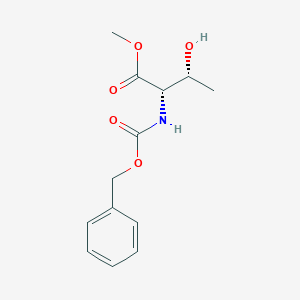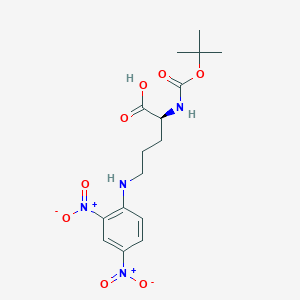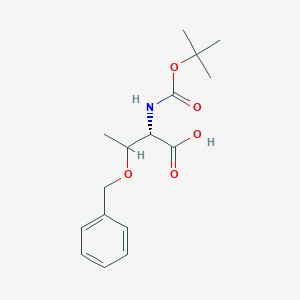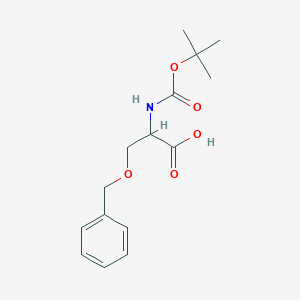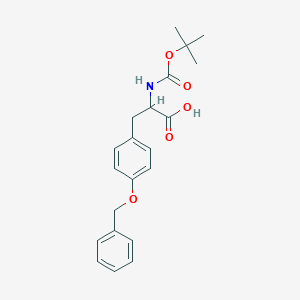
Boc-Val-OMe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate” is a valine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements .
Molecular Structure Analysis
The molecular formula of “(S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate” is C11H21NO4 . The molecular weight is 231.29 .Applications De Recherche Scientifique
Recherche sur la maladie d’Alzheimer
Boc-Val-OMe a été utilisé dans l’étude de la maladie d’Alzheimer . Il fait partie d’une séquence dipeptidique qui présente des structures supra-moléculaires en feuillets β parallèles liés par des liaisons hydrogène intermoléculaires sous forme cristalline . Cette structure est similaire à l’extrémité C d’Alzheimer Aβ39–40 et Aβ41–42 . Comprendre ces structures peut aider à comprendre l’amyloïdogénèse .
Conception de nanostructures
This compound peut s’auto-assembler en structures ordonnées, qui peuvent se lier aux colorants de liaison à l’amyloïde thioflavine T (ThT) et rouge Congo . Ces structures auto-assemblées peuvent être utilisées dans la conception de nanostructures .
Science des matériaux
L’auto-assemblage de this compound peut être utilisé en science des matériaux . Les structures en feuillets β formées par this compound sont abondantes dans la nature, comme dans la soie et les fibrilles amyloïdes . Ces structures peuvent être utilisées pour créer divers nanomatériaux artificiels .
Nanobiotechnologie
Mécanisme D'action
Target of Action
Boc-L-valine methyl ester, also known as Boc-Val-OMe or (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-methylbutanoate, is a compound that primarily targets proteins and peptides. It is often used in the synthesis of peptides, where it serves as a building block . The compound’s primary targets are therefore the peptide chains that it helps to form.
Mode of Action
Boc-L-valine methyl ester interacts with its targets through the formation of peptide bonds. This compound, being an amino acid derivative, can participate in peptide bond formation, leading to the creation of peptide chains . The tert-butoxycarbonyl (Boc) group in the compound acts as a protective group for the amino group during peptide synthesis .
Biochemical Pathways
The biochemical pathways affected by Boc-L-valine methyl ester are those involved in protein and peptide synthesis. By participating in the formation of peptide bonds, this compound plays a role in the creation of proteins and peptides, which are crucial components of many biological processes .
Result of Action
The result of Boc-L-valine methyl ester’s action is the formation of peptide chains, which can then fold into functional proteins or peptides. These proteins or peptides can have a wide range of effects at the molecular and cellular level, depending on their specific structure and function .
Action Environment
The action of Boc-L-valine methyl ester can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the efficiency of peptide bond formation. Additionally, the presence of other compounds, such as enzymes or other amino acids, can also influence the compound’s action .
Analyse Biochimique
Biochemical Properties
The role of Boc-Val-OMe in biochemical reactions is primarily as a building block in peptide synthesis . The Boc group serves as a protecting group for the amino group during peptide bond formation, preventing unwanted side reactions . After the peptide bond is formed, the Boc group can be removed under acidic conditions . The methyl ester group also serves a similar purpose, protecting the carboxyl group during peptide synthesis .
Cellular Effects
It is known that the parent amino acid, valine, plays important roles in cellular processes such as protein synthesis and energy production .
Molecular Mechanism
The molecular mechanism of this compound is primarily related to its role in peptide synthesis. The Boc group protects the amino group, allowing it to participate in peptide bond formation without unwanted side reactions . The methyl ester group serves a similar role for the carboxyl group .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is typically used immediately after preparation due to its reactivity .
Dosage Effects in Animal Models
As this compound is primarily used in chemical synthesis, there is limited information available on its effects in animal models at different dosages .
Metabolic Pathways
This compound is not typically involved in metabolic pathways, as it is a synthetic compound used in chemical synthesis . The parent amino acid, valine, is involved in several metabolic pathways, including protein synthesis and energy production .
Subcellular Localization
It is known that the parent amino acid, valine, is typically found in the cytoplasm, where it participates in protein synthesis and other metabolic processes .
Propriétés
IUPAC Name |
methyl (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO4/c1-7(2)8(9(13)15-6)12-10(14)16-11(3,4)5/h7-8H,1-6H3,(H,12,14)/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCJLIYKAMLUDGN-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60452647 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-L-valine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58561-04-9 |
Source


|
| Record name | N-(tert-Butoxycarbonyl)-L-valine methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60452647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
